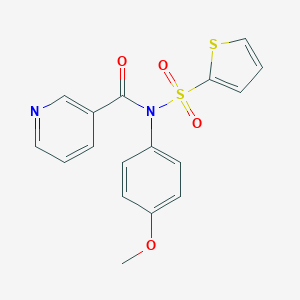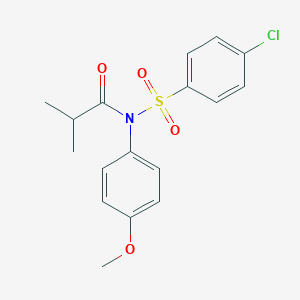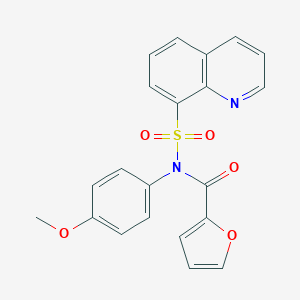
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-2-methylbenzenesulfonamide, also known as AMBS, is a novel small molecule that has been developed as a potential therapeutic agent for various diseases. AMBS has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for further research.
作用機序
The exact mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-2-methylbenzenesulfonamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of several enzymes involved in inflammation, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-2-methylbenzenesulfonamide has been found to modulate the activity of several signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-2-methylbenzenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-2-methylbenzenesulfonamide has been found to inhibit the proliferation and migration of cancer cells. In models of neurodegenerative diseases, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-2-methylbenzenesulfonamide has been found to protect neurons from oxidative stress and inflammation.
実験室実験の利点と制限
One of the main advantages of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-2-methylbenzenesulfonamide is its versatility in different scientific fields. It can be used in various in vitro and in vivo models to study its effects on different diseases and pathways. However, one limitation of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-2-methylbenzenesulfonamide is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the research on N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-2-methylbenzenesulfonamide. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanisms of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-2-methylbenzenesulfonamide and its effects on different signaling pathways. Another area of interest is its potential as a neuroprotective agent for neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Finally, the development of more soluble derivatives of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-2-methylbenzenesulfonamide could improve its efficacy and utility in lab experiments.
合成法
The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-2-methylbenzenesulfonamide involves several steps, including the reaction of 3-acetyl-2-methyl-1-benzofuran-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-fluoro-2-methylbenzenesulfonamide in the presence of a base, such as triethylamine, to yield N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-2-methylbenzenesulfonamide.
科学的研究の応用
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-2-methylbenzenesulfonamide has been extensively studied in various scientific fields, including pharmacology, biochemistry, and neuroscience. Its anti-inflammatory properties have been investigated in models of inflammatory bowel disease, arthritis, and asthma. It has also been shown to have anti-cancer effects in several cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-2-methylbenzenesulfonamide has been found to have neuroprotective properties in models of Parkinson's disease and Alzheimer's disease.
特性
分子式 |
C18H16FNO4S |
|---|---|
分子量 |
361.4 g/mol |
IUPAC名 |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C18H16FNO4S/c1-10-8-13(19)4-7-17(10)25(22,23)20-14-5-6-16-15(9-14)18(11(2)21)12(3)24-16/h4-9,20H,1-3H3 |
InChIキー |
LAMYSANYICSXHN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)C)C |
正規SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)C)C |
溶解性 |
0.8 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid](/img/structure/B280729.png)
![5-{[(4-Ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B280731.png)

![Methyl 5-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280733.png)

![N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)nicotinamide](/img/structure/B280738.png)



![5-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B280747.png)
![N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280748.png)
amino]phenyl isonicotinate](/img/structure/B280750.png)

![4-ethoxy-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B280753.png)